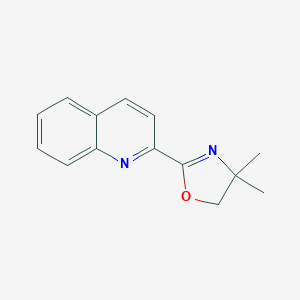

2-(4,4-Dimethyl-4,5-dihydro-2-oxazolyl)quinoline

Description

Properties

IUPAC Name |

4,4-dimethyl-2-quinolin-2-yl-5H-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O/c1-14(2)9-17-13(16-14)12-8-7-10-5-3-4-6-11(10)15-12/h3-8H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCVNRITUPLGEMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(=N1)C2=NC3=CC=CC=C3C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30549038 | |

| Record name | 2-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30549038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109660-13-1 | |

| Record name | 2-(4,5-Dihydro-4,4-dimethyl-2-oxazolyl)quinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109660-13-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30549038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 109660-13-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Architecture of Asymmetry: A Technical Guide to 2-(4,4-Dimethyl-4,5-dihydro-2-oxazolyl)quinoline in Transition Metal Catalysis

Executive Summary

2-(4,4-Dimethyl-4,5-dihydro-2-oxazolyl)quinoline , commonly referred to as the Quinox-Me₂ ligand, is a privileged bidentate N,N-ligand utilized extensively in advanced organometallic catalysis. Structurally defined by an electron-deficient quinoline ring conjugated to an electron-rich oxazoline ring, this ligand introduces a critical electronic disparity ("push-pull" dynamic) to transition metal centers. This guide dissects the causality behind its mechanistic superiority, provides self-validating experimental protocols, and establishes a foundation for its application in asymmetric synthesis, Wacker-type oxidations, and σ-bond functionalization.

Electronic Architecture: The "Push-Pull" Paradigm

The success of the Quinox ligand framework is not merely structural; it is fundamentally electronic. Traditional bidentate nitrogen ligands, such as 2,2'-bipyridine (bpy) or bis-oxazoline (BOX), present symmetric electronic profiles to the metal center. While effective for coordinative saturation, they often fail to stabilize highly reactive, high-valent transition states (e.g., Pd(IV) or Ir(III)) required for challenging oxidative additions.

The Quinox-Me₂ ligand solves this through an asymmetric electronic profile:

-

The Quinoline Ring (The "Pull"): Acts as a strong π-acceptor. It withdraws electron density from the metal, rendering the coordination site trans to the quinoline highly electrophilic. This facilitates rapid substrate binding (e.g., alkene coordination).

-

The Oxazoline Ring (The "Push"): Acts as a strong σ-donor. The 4,4-dimethyl substitution provides steric bulk while the oxazoline nitrogen donates electron density, stabilizing the metal center during high-energy oxidative events (such as peroxypalladation).

This push-pull relationship prevents undesired β-hydride elimination pathways and dictates precise regiocontrol, making it a cornerstone in modern and.

Quantitative Ligand Comparison

To understand the empirical advantage of Quinox-Me₂, we must evaluate its performance against standard N,N-ligands in the benchmark Wacker-type oxidation of terminal alkenes using tert-butyl hydroperoxide (TBHP).

Table 1: Ligand Efficacy in Pd-Catalyzed Wacker Oxidation of Protected Allylic Alcohols

| Ligand Type | Electronic Profile | Yield (%) | Regioselectivity (Ketone:Aldehyde) | Mechanistic Limitation |

| None (Tsuji-Wacker) | N/A | < 30% | 1:1 (Poor) | Rapid isomerization; unselective nucleophilic attack. |

| 2,2'-Bipyridine (bpy) | Symmetric π-acceptor | Trace | N/A | Over-stabilizes Pd(II), preventing TBHP activation. |

| Bis-oxazoline (BOX) | Symmetric σ-donor | 15% | 2:1 | Fails to generate sufficient electrophilicity at Pd. |

| Quinox-Me₂ | Asymmetric (Push-Pull) | > 90% | > 95:5 | Optimal balance of electrophilic activation and stabilization. |

Data synthesized from the foundational studies by .

Validated Experimental Workflows

As an Application Scientist, it is critical to implement protocols that are self-validating —meaning the reaction design includes internal checkpoints to verify mechanistic progression.

Protocol A: Palladium-Catalyzed Wacker-Type Oxidation (Sigman Oxidation)

This protocol replaces the traditional Tsuji-Wacker (CuCl/O₂) system, which often yields inseparable mixtures of ketones and aldehydes when applied to challenging substrates like protected allylic alcohols.

Causality Checkpoint: Why use AgSbF6 ? The SbF6− anion is non-coordinating. If a coordinating anion (like Cl− ) remains, it competes with the alkene for the electrophilic Pd center, stalling the catalytic cycle. The precipitation of AgCl is your visual validation that the active cationic Pd species has formed.

Step-by-Step Methodology:

-

Precatalyst Activation: In an oven-dried Schlenk flask under argon, combine Pd(Quinox)Cl2 (1.0 mol %) and AgSbF6 (2.0 mol %) in anhydrous CH2Cl2 (0.1 M relative to substrate).

-

Validation Step: Stir at room temperature for 15 minutes. Self-Validation: A white precipitate (AgCl) must form. If the solution remains clear, the halide abstraction has failed; check the purity of your silver salt.

-

Substrate Addition: Add the terminal alkene substrate (1.0 equiv) to the suspension. The solution will typically shift to a deep yellow/orange as the [Pd(Quinox)(Alkene)]2+ complex forms.

-

Oxidation: Dropwise, add aqueous TBHP (70 wt %, 1.2 equiv). Caution: TBHP is a strong oxidant; add slowly to control the exothermic peroxypalladation step.

-

Monitoring: Stir at 25 °C. Monitor via TLC or GC-MS. The Quinox ligand specifically blocks terminal oxygen coordination, forcing Markovnikov attack to yield the methyl ketone.

-

Quench & Isolate: Upon complete consumption of the alkene, quench with saturated aqueous Na2S2O3 to reduce residual peroxides. Extract with diethyl ether, dry over MgSO4 , and purify via silica gel chromatography.

Figure 1: Catalytic cycle of Pd(Quinox)-mediated Wacker-type oxidation.

Protocol B: Iridium-Catalyzed σ-Bond Hydroboration

While alkenes (π-bonds) are easily hydroborated, unactivated C-C σ-bonds are notoriously inert. The Quinox ligand enables Iridium to oxidatively add into the strained σ-bond of cyclopropanes .

Causality Checkpoint: The strain energy of the cyclopropane ring (~27.5 kcal/mol) makes the C-C bond susceptible to oxidative addition by the highly active Ir(I) center. The Quinox ligand's strong σ-donation stabilizes the resulting Ir(III) metallacyclobutane intermediate, preventing premature reductive elimination.

Step-by-Step Methodology:

-

Catalyst Assembly: In a nitrogen-filled glovebox, combine [Ir(cod)Cl]2 (2.5 mol %) and Quinox-Me₂ (5.0 mol %) in anhydrous mesitylene.

-

Borane Addition: Add pinacolborane (HBpin, 1.5 equiv). The reaction mixture will evolve hydrogen gas as the active Ir-boryl species is generated.

-

Substrate Introduction: Add the cyclopropane derivative (1.0 equiv).

-

Thermal Activation: Seal the vessel and heat to 120 °C for 16 hours. The elevated temperature is required to overcome the activation barrier for σ-bond cleavage.

-

Workup: Cool to room temperature, filter through a short pad of Celite to remove iridium black, and concentrate under reduced pressure. Purify the resulting β-methyl alkylboronate via Kugelrohr distillation or chromatography.

Synthesis of the Quinox-Me₂ Ligand

The synthesis of 2-(4,4-Dimethyl-4,5-dihydro-2-oxazolyl)quinoline is highly efficient, relying on a Lewis-acid catalyzed condensation.

Methodology: Combine quinoline-2-carbonitrile (1.0 equiv) and 2-amino-2-methyl-1-propanol (1.2 equiv) in a round-bottom flask. Add a catalytic amount of anhydrous ZnCl2 (0.1 equiv). Heat the neat mixture (or in chlorobenzene) to 130 °C for 24 hours. The ZnCl2 acts as a Lewis acid, activating the nitrile for nucleophilic attack by the amino group, followed by intramolecular cyclization of the hydroxyl group to form the oxazoline ring. Purify by recrystallization from hot hexanes.

Figure 2: One-pot zinc-catalyzed synthesis of the Quinox-Me₂ ligand.

References

-

Title: A General and Efficient Catalyst System for a Wacker-Type Oxidation Using TBHP as the Terminal Oxidant: Application to Classically Challenging Substrates Source: Journal of the American Chemical Society (PubMed Central) URL: [Link]

-

Title: Wacker-type oxidation of internal alkenes using Pd(Quinox) and TBHP Source: The Journal of Organic Chemistry (PubMed Central) URL: [Link]

-

Title: σ-Bond Hydroboration of Cyclopropanes Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]

Technical Guide: Synthesis Pathway for 2-(4,4-Dimethyl-4,5-dihydro-2-oxazolyl)quinoline

Introduction & Structural Rationale

The compound 2-(4,4-Dimethyl-4,5-dihydro-2-oxazolyl)quinoline (often referred to as a dimethyl-Quinox ligand) is a privileged bidentate N,N-ligand widely utilized in transition-metal-catalyzed asymmetric synthesis and oxidation reactions. The architecture of this ligand is purposefully designed: the nitrogen atoms of the quinoline and oxazoline rings are separated by three bonds, forming a highly stable bidentate coordination complex with catalytically active metals such as Pd(II), Pt, Rh, and Cu 1[1].

Crucially, the incorporation of the 4,4-dimethyl substitution on the oxazoline ring serves a dual purpose:

-

Prevention of Enolization: It blocks the acidic α-protons at the 4-position, preventing unwanted enolization and subsequent ligand degradation during harsh catalytic cycles.

-

Steric Directing Group: The gem-dimethyl group provides specific steric bulk that dictates the trajectory of incoming substrates during enantioselective transformations.

Retrosynthetic Analysis & Pathway Selection

Constructing the quinoline-oxazoline core relies on the efficient coupling of a quinoline derivative with 2-amino-2-methyl-1-propanol. Based on established literature, two primary, self-validating synthetic pathways are utilized 2[2]:

-

Pathway A (Nitrile-Amino Alcohol Condensation): A direct, one-pot Lewis acid-catalyzed condensation of 2-cyanoquinoline with the amino alcohol.

-

Pathway B (Amide-Mesylate Cyclization): A stepwise sequence involving the formation of an amide from 2-quinolinecarboxylic acid, followed by mesylation and base-promoted cyclization.

Retrosynthetic pathways for 2-(4,4-Dimethyl-4,5-dihydro-2-oxazolyl)quinoline synthesis.

Mechanistic Causality & Experimental Design

Understanding the chemical causality behind the reagent selection is critical for process optimization.

Why Zinc Chloride (ZnCl₂)? In Pathway A, the nitrile carbon of 2-cyanoquinoline is inherently electrophilic, but not sufficiently reactive to undergo direct attack by an unactivated amine at a useful rate. The addition of anhydrous ZnCl₂ provides essential Lewis acid activation. Zinc coordinates to the nitrile nitrogen, withdrawing electron density and highly activating the nitrile carbon2[2]. This allows the primary amine of 2-amino-2-methyl-1-propanol to attack, forming a transient amidine intermediate. Subsequent heating drives the intramolecular nucleophilic attack of the hydroxyl group onto the amidine carbon, expelling ammonia gas (NH₃) to form the closed oxazoline ring. The cessation of ammonia evolution serves as a self-validating macroscopic indicator of reaction completion.

Mechanism of the zinc-catalyzed nitrile-amino alcohol condensation pathway.

Why Methanesulfonyl Chloride (MsCl)? In Pathway B, the intermediate amide possesses a hydroxyl group that is a poor leaving group. MsCl is employed to convert this hydroxyl into a methanesulfonate ester. Upon addition of triethylamine (Et₃N), the amide oxygen acts as an internal nucleophile, displacing the mesylate group via an intramolecular S_N2 mechanism to yield the oxazoline core.

Step-by-Step Experimental Protocols

Protocol 1: Precursor Synthesis (2-Cyanoquinoline via Reissert-Type Reaction)

This protocol utilizes a classic deoxygenative α-substitution of a quinoline N-oxide3[3].

-

N-Oxidation: Dissolve quinoline (1.0 equiv) in anhydrous dichloromethane (DCM). Cool to 0 °C and slowly add 3-chloroperbenzoic acid (m-CPBA, 1.2 equiv). Stir for 2 hours.

-

Reissert Addition: To the obtained N-oxide solution, add a mixture of CH₃CN/MeOH. Introduce KCN (2.0 equiv) followed by the dropwise addition of benzoyl chloride (PhCOCl, 1.2 equiv) at room temperature.

-

Reaction & Isolation: Stir the mixture for 24 hours. The addition of cyanide to the 1-(benzoyloxy)quinolinium ion induces the elimination of benzoic acid, yielding 2-cyanoquinoline. Quench with saturated NaHCO₃, extract with DCM, dry over Na₂SO₄, and purify via silica gel chromatography.

Protocol 2: Core Synthesis (Zinc-Catalyzed Condensation)

-

Setup: Flame-dry a Schlenk flask under an argon atmosphere. Charge the flask with 2-cyanoquinoline (1.0 equiv) and 2-amino-2-methyl-1-propanol (1.5 equiv).

-

Catalyst Addition: Add anhydrous chlorobenzene as the solvent (0.2 M concentration), followed by anhydrous ZnCl₂ (0.1 to 0.5 equiv). Note: ZnCl₂ is highly hygroscopic; use from a freshly opened ampoule to prevent catalyst poisoning.

-

Reflux: Heat the reaction mixture to reflux (approx. 130 °C). Monitor the reaction via TLC and by testing the headspace with wet pH paper (to detect NH₃ evolution).

-

Workup: Once ammonia evolution ceases (typically 24–48 hours), cool the mixture to room temperature. Dilute with DCM and wash sequentially with water and brine to remove zinc salts.

-

Purification: Dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify by flash column chromatography (Hexanes/EtOAc) to afford the target 2-(4,4-Dimethyl-4,5-dihydro-2-oxazolyl)quinoline.

Comparative Data Analysis

To aid in process selection, the quantitative parameters of the two established synthetic routes are summarized below. Pathway A is generally preferred for large-scale synthesis due to its one-pot nature, whereas Pathway B is advantageous if the starting carboxylic acid is more readily available than the nitrile.

Table 1: Comparison of Synthetic Pathways for Quinoline-Oxazoline Core Construction

| Parameter | Pathway A (Nitrile Condensation) | Pathway B (Amide Cyclization) |

| Starting Material | 2-Cyanoquinoline | 2-Quinolinecarboxylic acid |

| Reagents | 2-Amino-2-methyl-1-propanol, ZnCl₂ | 2-Amino-2-methyl-1-propanol, MsCl, Et₃N |

| Solvent | Chlorobenzene | Dichloromethane (DCM) |

| Temperature | 130 °C (Reflux) | 0 °C to Room Temperature |

| Reaction Time | 24 - 48 hours | 12 - 24 hours |

| Typical Yield | 70% - 90% | 60% - 85% |

| Key Byproduct | Ammonia (NH₃) gas | Methanesulfonate salts |

References

- Source: Google Patents (US8263774B2)

- Title: Synthesis and Applications of Asymmetric Catalysis Using Chiral Ligands Containing Quinoline Motifs Source: Thieme E-Books & E-Journals URL

- Title: The Chemistry of Heterocycles Structure, Reactions, Syntheses, and Applications Source: Scribd URL

Sources

2-(4,4-Dimethyl-4,5-dihydro-2-oxazolyl)quinoline: Structural Dynamics and Catalytic Applications

Executive Summary

The rational design of chiral and achiral bidentate nitrogen ligands is a cornerstone of modern organometallic chemistry. Among these, 2-(4,4-Dimethyl-4,5-dihydro-2-oxazolyl)quinoline —commonly referred to as the 4,4-dimethyl-quinox or Me₂-Quinox ligand—stands out as a highly modular, air-stable framework[1]. By fusing a rigid, aromatic quinoline core with a sterically tunable oxazoline ring, this molecule provides a unique electronic asymmetry that is highly prized in transition-metal catalysis, particularly in Palladium(II)-catalyzed aerobic oxidative amidations and Wacker-type cyclizations[2].

This technical guide provides an in-depth analysis of the molecular conformation, electronic properties, and self-validating experimental protocols associated with the 4,4-dimethyl-quinox ligand.

Physicochemical Profile & Structural Identity

The 4,4-dimethyl-quinox ligand is characterized by two nitrogen donor atoms separated by three bonds, allowing it to form a highly stable five-membered chelate ring upon coordination with a metal center[3].

Table 1: Key Physicochemical Properties

| Property | Value / Description |

| Chemical Name | 2-(4,4-Dimethyl-4,5-dihydro-2-oxazolyl)quinoline |

| Common Abbreviations | Me₂-Quinox, 4,4-dimethyl-quinox |

| CAS Registry Number | 109660-13-1[4] |

| Molecular Formula | C₁₄H₁₄N₂O[4] |

| Molecular Weight | 226.27 g/mol [4] |

| Coordination Mode | Bidentate (N,N'-chelation)[3] |

| Physical State | White to off-white solid[3] |

Conformational Dynamics & Electronic Asymmetry

The efficacy of the Me₂-Quinox ligand in asymmetric and regioselective catalysis is not accidental; it is a direct consequence of its highly specific conformational and electronic properties.

Coplanarity and Chelate Ring Formation

In its free state, the bond between the quinoline and oxazoline rings allows for free rotation. However, upon complexation with a metal center such as Pd(II), the nitrogens coordinate to form a bidentate ligand[3]. X-ray crystallographic studies of analogous Pd(Quinox)Cl₂ complexes reveal that the quinoline and oxazoline units are forced into strict coplanarity[1]. This coplanar arrangement maximizes the d−π∗ orbital overlap between the metal and the extended π -system of the quinoline, stabilizing the square-planar geometry of the active catalyst.

The Causality of the 4,4-Dimethyl Motif

The inclusion of the gem-dimethyl group at the 4-position of the oxazoline ring serves two critical, causal functions:

-

The Thorpe-Ingold Effect: The bulky methyl groups compress the internal C-C-C bond angles of the oxazoline ring. This thermodynamic biasing prevents ring-opening side reactions and enhances the thermal stability of the ligand under harsh oxidative conditions.

-

Steric Shielding: The methyl groups project perpendicular to the coordination plane. This steric bulk shields one face of the metal complex, forcing incoming substrates to adopt a highly specific trajectory, thereby dictating the stereochemical outcome of the reaction[2].

Electronic Asymmetry and the Trans-Influence

Unlike symmetric bis(oxazoline) (BOX) ligands, Quinox ligands are electronically asymmetric. The sp2 nitrogen of the oxazoline ring is significantly more basic than the nitrogen of the quinoline core. Consequently, the oxazoline nitrogen exerts a stronger trans-influence[2].

When a substrate (such as an alkene or an amidate) coordinates to the metal center, this electronic asymmetry dictates that the substrate will preferentially bind cis to the quinoline (and trans to the oxazoline) to minimize electronic repulsion[2]. This predictable binding conformation is the engine of enantiocontrol in Quinox-mediated reactions.

Caption: Conformational model of Pd(II)-Quinox complex demonstrating electronic asymmetry.

Experimental Protocols: Synthesis & Validation

To ensure trustworthiness and reproducibility, the synthesis of the 4,4-dimethyl-quinox ligand and its subsequent metal complexation must follow a self-validating workflow.

Step-by-Step Ligand Synthesis

The ligand is typically synthesized via a zinc-mediated condensation of a quinoline derivative with an amino alcohol[5].

-

Reagent Preparation: Combine 1.0 equivalent of 2-quinolinecarbonitrile with 1.2 equivalents of 2-amino-2-methyl-1-propanol in a dry Schlenk flask under an inert argon atmosphere.

-

Catalysis: Add 0.1 equivalents of anhydrous ZnCl2 as a Lewis acid catalyst[5]. Suspend the mixture in anhydrous chlorobenzene.

-

Reflux: Heat the reaction mixture to reflux (approx. 130°C) for 24 hours. The ZnCl2 activates the nitrile for nucleophilic attack by the amino alcohol, followed by cyclization and elimination of ammonia.

-

Purification: Cool the mixture, dilute with dichloromethane (DCM), and wash with aqueous ammonia to remove the zinc catalyst. Purify the crude product via flash chromatography using a DCM/Methanol gradient (typically 2% MeOH in DCM)[3].

Complexation Protocol (Pd-Quinox)

-

Reaction: Dissolve the purified Me₂-Quinox ligand (1.0 eq) and Pd(CH3CN)2Cl2 (1.0 eq) in anhydrous DCM at room temperature[3].

-

Precipitation: Stir for 4 hours. The formation of the bidentate chelate is visually confirmed by the precipitation of an orange powder.

-

Self-Validation (Analytical): The resulting Pd(quinox)Cl2 complex is completely insoluble in common NMR solvents[3]. This insolubility is a physical validation of successful bidentate coordination. To achieve homogeneity for NMR analysis, the complex must be treated with aqueous tert-butyl hydroperoxide (TBHP)[3]. Alternatively, 15N -NMR of soluble analogs will show a massive downfield shift for the oxazoline nitrogen upon coordination, confirming its role as the primary σ -donor[6].

Caption: Step-by-step synthesis and validation workflow for the Pd(II)-Me2-Quinox pre-catalyst.

Applications in Asymmetric Catalysis

The Me₂-Quinox ligand has proven superior to traditional pyridine-oxazoline (Pyrox) ligands in several highly demanding catalytic environments. The extended π -system of the quinoline ring provides enhanced stability against oxidative degradation, making it ideal for aerobic oxidations.

Table 2: Comparative Catalytic Performance in Pd(II) Workflows

| Reaction Type | Catalyst System | Ligand Advantage | Key Outcome |

| Aerobic Oxidative Amidation | Pd(TFA)₂ / Quinox | Electronic asymmetry directs cis-amidopalladation[2]. | High yield (up to 98%) and excellent enantioselectivity (ee > 92%)[2]. |

| Enantioselective Dialkoxylation | Pd(II) / Quinox | Coplanar rigidity prevents β -hydride elimination side pathways. | Direct O2 -coupled dialkoxylation of 2-alkenylphenols up to 92% ee[5]. |

| Oxidative Cascade Cyclization | Pd(II) / tBu-Quinox | Air-stable complex prevents catalyst deactivation[1]. | Improved product enantioselectivity (93% ee) compared to benzyl-Quinox[1]. |

Conclusion

2-(4,4-Dimethyl-4,5-dihydro-2-oxazolyl)quinoline represents a masterclass in rational ligand design. By combining the rigid, extended aromaticity of a quinoline core with the sterically demanding, electronically basic 4,4-dimethyl-oxazoline ring, researchers can exert profound control over transition-metal-catalyzed transformations. Understanding the causality behind its electronic asymmetry—specifically the trans-influence exerted by the oxazoline nitrogen—is essential for drug development professionals looking to deploy this ligand in the synthesis of complex chiral heterocycles.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Enantioselective Pd(II)-Catalyzed Aerobic Oxidative Amidation of Alkenes and Insights into the Role of Electronic Asymmetry in Pyridine-Oxazoline Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US8263774B2 - Quinoline-oxazoline compounds and their use in oxidation synthesis - Google Patents [patents.google.com]

- 4. echemi.com [echemi.com]

- 5. thieme-connect.com [thieme-connect.com]

- 6. d-nb.info [d-nb.info]

Unlocking Asymmetric Catalysis: The Mechanism of Action of Quinoline-Oxazoline (Quinox) Ligands

Executive Summary

In the landscape of asymmetric transition-metal catalysis, the design of chiral ligands dictates the ceiling of both reactivity and enantioselectivity. While C2 -symmetric bis-oxazoline (BOX) ligands have historically dominated the field, they often fail to stabilize high-oxidation-state intermediates or provide sufficient electronic differentiation at the metal center. Enter Quinoline-Oxazoline (Quinox) ligands: a privileged class of C1 -symmetric, highly modular N,N -bidentate ligands.

By deliberately pairing an electron-deficient quinoline ring with an electron-rich oxazoline ring, Quinox ligands engineer a profound "push-pull" electronic asymmetry across the metal center. As a Senior Application Scientist, I have observed firsthand how this structural blueprint solves critical challenges in Pd(II) catalysis—ranging from Wacker-type oxidations to atroposelective C–H functionalizations. This whitepaper deconstructs the mechanism of action of Quinox ligands, providing the theoretical grounding and self-validating protocols necessary for successful deployment in drug development and complex molecule synthesis.

Structural Anatomy and the "Push-Pull" Paradigm

The catalytic superiority of Quinox ligands stems from their deliberate departure from electronic symmetry. The ligand scaffold consists of two distinct modules that exert contrasting electronic effects on the coordinated metal (typically Pd or Cu):

-

The Quinoline Module (The "Pull"): Functions as a weak σ -donor but a strong π -acceptor. It effectively withdraws electron density from the metal center, increasing the electrophilicity of the metal and accelerating substrate coordination.

-

The Oxazoline Module (The "Push"): Functions as a strong σ -donor. It stabilizes the metal in higher oxidation states (e.g., Pd(II) or Pd(IV)) and bears the chiral center (e.g., t -Bu, i -Pr, or Ph) that dictates the steric environment.

This electronic disparity creates a highly specific trans-influence [1]. The coordination site trans to the oxazoline is more electron-rich, while the site trans to the quinoline is more electrophilic. This directs incoming substrates and nucleophiles to specific trajectories, enabling catalyst-controlled regioselectivity that is impossible with symmetric ligands[1].

Electronic asymmetry and steric control in Pd(II)-Quinox complexes.

Mechanistic Pathways in Pd(II) Catalysis

Quinox ligands have unlocked several historically challenging transformations by stabilizing reactive intermediates and dictating absolute stereocontrol.

Enantioselective Alkene Difunctionalization

In the Pd(II)-catalyzed dialkoxylation of 2-propenylphenols, the reaction proceeds via an initial intramolecular nucleopalladation. This step is enantiodetermining ; the steric bulk of the oxazoline ring forces the alkene to bind to a specific face of the Pd(II) complex[2]. Following nucleopalladation, a highly reactive quinone methide intermediate is formed. Kinetic analyses reveal that the intermolecular attack of the external nucleophile (e.g., MeOH) on this quinone methide is the turnover-limiting step [2].

Catalytic cycle for Pd(II)-catalyzed alkene difunctionalization.

Atroposelective C–H Alkenylation (Axial Chirality)

Beyond point chirality, Quinox ligands excel in generating axial chirality. In the Pd(II)-catalyzed intramolecular C–H alkenylation of cinnamides to synthesize 4-arylquinolones, the Quinox ligand controls the trajectory of the newly formed chiral axis. Density Functional Theory (DFT) studies confirm that the reaction proceeds via prior activation of the alkene, and uniquely, the enantioselectivity is locked in during the β -hydride elimination step , rather than the initial C–H activation[3].

Oxidative Cascade Cyclizations & Aminoarylation

Quinox ligands also facilitate complex cascade reactions. For instance, air-stable Pd(II)/ t -Bu-Quinox systems drive the enantioselective oxidative cascade cyclization of unsaturated acrylanilides to form densely functionalized indolines[4]. Similarly, in intramolecular aminoarylation reactions, DFT insights reveal that the stereoselectivity-determining step is the alkene insertion, governed by the steric repulsion between the Quinox ligand and the Pd-substrate complex[5].

Quantitative Analysis of Ligand Effects

The modularity of the Quinox scaffold allows for rapid structure-activity relationship (SAR) optimization. The choice of the chiral substituent ( R -group) and the management of co-catalysts (like Copper) drastically alter the reaction outcome.

Table 1: Effect of Quinox Ligand Substitution and Additives on Pd(II) Catalysis

| Ligand Scaffold | Substrate / Reaction Type | Additive / Co-Catalyst | Yield (%) | ee (%) | Ref |

| (S)- t -Bu-Quinox | Unsaturated acrylanilides (Cascade Cyclization) | None | 85 | 93 | [4] |

| (S)-Bn-Quinox | Unsaturated acrylanilides (Cascade Cyclization) | None | 80 | 76 | [4] |

| (S)- i -Pr-Quinox | 2-Propenylphenols (Difunctionalization) | None | 67 | 82 | [2] |

| (S)- i -Pr-Quinox | 2-Propenylphenols (Difunctionalization) | 20 mol% CuCl 2 (Free) | 88 | 10 | [2] |

| (S)- i -Pr-Quinox | 2-Propenylphenols (Difunctionalization) | 20 mol% Cu(Quinox)Cl 2 | 89 | 82 | [2] |

Analytical Insight: Notice the catastrophic drop in enantiomeric excess (from 82% to 10%) when free CuCl 2 is added to the difunctionalization reaction. Copper competes with Palladium for the Quinox ligand. This rapid ligand exchange generates an achiral Pd(II) species that catalyzes a racemic background reaction[2]. The solution is to pre-complex the Copper with the same Quinox ligand, neutralizing the exchange pathway.

Experimental Workflow: Self-Validating Protocol

To ensure reproducibility and high enantioselectivity, the following protocol for Pd(II)-Catalyzed Alkene Difunctionalization is engineered as a self-validating system. Every step is designed to eliminate competing achiral pathways.

Step 1: Preparation of the Pd(II)-Quinox Master Complex

-

Action: In a flame-dried Schlenk flask under N 2 , dissolve PdCl 2 (CH 3 CN) 2 (10 mol%) and (S)- t -Bu-Quinox (11 mol%) in anhydrous Toluene/THF (4:1). Stir at room temperature for 30 minutes until a homogeneous yellow/orange solution forms.

-

Causality: The slight 10% excess of ligand ensures complete consumption of the Pd precursor. Unligated PdCl 2 (CH 3 CN) 2 is highly active and will trigger a racemic background reaction. Pre-stirring guarantees the formation of the thermodynamically stable, coordinatively saturated chiral complex before substrate introduction.

Step 2: Copper Co-Catalyst Sequestration (The "Ligand-Match" Strategy)

-

Action: In a separate vial, complex CuCl 2 (20 mol%) with an equivalent of the same (S)- t -Bu-Quinox ligand (20 mol%) in THF. Stir for 15 minutes, then transfer this Cu-complex to the main reaction vessel.

-

Causality: As proven by kinetic studies[2], free Cu(II) has a high affinity for N,N -ligands and will rapidly strip the Quinox ligand from Pd(II). Pre-saturating the Cu(II) oxidant with the chiral ligand neutralizes this competitive exchange, preserving the integrity of the chiral Pd(II) catalyst.

Step 3: Substrate and Nucleophile Introduction

-

Action: Add the alkene substrate (e.g., 2-propenylphenol, 1.0 equiv) to the reaction mixture. Stir for 5 minutes. Finally, add the external nucleophile (e.g., anhydrous MeOH, 50 equiv). Purge the flask with an O 2 balloon.

-

Causality: Adding the nucleophile last ensures that the Pd(II)-Quinox complex coordinates the alkene π -system first. This sets up the precise geometry required for the enantiodetermining intramolecular nucleopalladation step before the turnover-limiting intermolecular attack occurs.

Step 4: Kinetic Monitoring and Quench

-

Action: Monitor the reaction via chiral HPLC (e.g., Chiralcel OD-H column). Upon completion, immediately quench the reaction by filtering through a short pad of silica gel laced with a metal scavenger (e.g., QuadraPure TU).

-

Causality: Removing redox-active metals (Pd/Cu) immediately prevents post-reaction epimerization or oxidative degradation of the delicate quinone methide-derived products.

Conclusion

Quinoline-oxazoline (Quinox) ligands represent a masterclass in rational ligand design. By harnessing electronic asymmetry, they enforce rigid trans-influences that dictate substrate trajectories, while their modular chiral centers provide exceptional facial selectivity. Whether navigating the turnover-limiting traps of quinone methides or locking in axial chirality during β -hydride elimination, Quinox ligands offer a robust, air-stable platform for advanced asymmetric catalysis.

References

-

[3] Axial chirality control through Palladium-catalysed C-H alkenylation reactions. Atroposelective synthesis of 4-arylquinolin-2(1H)-ones. ChemRxiv. URL:[Link]

-

[1] On the Mechanism of the Palladium-Catalyzed tert-Butylhydroperoxide-Mediated Wacker-Type Oxidation of Alkenes Using Quinoline-2-Oxazoline Ligands. Journal of the American Chemical Society. URL: [Link]

-

[2] Advancing the Mechanistic Understanding of an Enantioselective Palladium-Catalyzed Alkene Difunctionalization Reaction. Journal of the American Chemical Society. URL: [Link]

-

[5] Mechanistic studies: enantioselective palladium(ii)-catalyzed intramolecular aminoarylation of alkenes by dual N–H and aryl C–H bond cleavage. Organic Chemistry Frontiers. URL:[Link]

-

[4] Pd(II)/tBu-quinolineoxazoline: An Air-Stable and Modular Chiral Catalyst System for Enantioselective Oxidative Cascade Cyclization. Organic Letters. URL: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chemrxiv.org [chemrxiv.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Mechanistic studies: enantioselective palladium(ii)-catalyzed intramolecular aminoarylation of alkenes by dual N–H and aryl C–H bond cleavage - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

Comprehensive Technical Guide: 2-(4,4-Dimethyl-4,5-dihydro-2-oxazolyl)quinoline (Quinox-diMe)

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

2-(4,4-Dimethyl-4,5-dihydro-2-oxazolyl)quinoline , commonly referred to in literature as Quinox-diMe or Me₂Quinox , is a privileged bidentate nitrogen ligand (N,N-ligand) widely utilized in asymmetric transition-metal catalysis[1]. By combining the robust, electron-deficient quinoline core with a sterically tunable oxazoline ring, this compound forms highly stable metallacycles with transition metals such as Palladium (Pd) and Ruthenium (Ru). It has become a cornerstone reagent in modern synthetic chemistry, particularly for driving highly selective Wacker-type oxidations of alkenes to ketones[2].

This whitepaper details the physicochemical profile, structural causality, synthetic methodologies, and field-proven catalytic workflows associated with Quinox-diMe.

Physicochemical Profiling

Understanding the fundamental properties of Quinox-diMe is critical for predicting its solubility, stability, and behavior in complex catalytic cycles. The 4,4-dimethyl substitution on the oxazoline ring provides essential steric shielding, preventing undesired oxidation of the ligand itself while directing the stereochemical outcome of the reaction[3].

Table 1: Physical and Chemical Properties

| Property | Value / Description |

| Chemical Name | 2-(4,4-Dimethyl-4,5-dihydro-2-oxazolyl)quinoline |

| Common Synonyms | Quinox-diMe; Me₂Quinox; 4,4-dimethyl-2-(quinolin-2-yl)oxazoline |

| CAS Registry Number | 109660-13-1[4] |

| Molecular Formula | C₁₄H₁₄N₂O |

| Molecular Weight | 226.28 g/mol [4] |

| Physical Appearance | White to colorless solid[3] |

| Melting Point | 107 °C – 110 °C[3] |

| Decomposition Temp (as Pd complex) | 285 °C (for Pd(quinox)Cl₂)[3] |

| Solubility | Soluble in Dichloromethane (DCM), Ethyl Acetate, Toluene; Insoluble in Water |

| GHS Classification | Warning (H315, H319, H335 - Skin/Eye Irritant, STOT SE 3)[5] |

| Storage Conditions | Refrigerated (2-8 °C), under inert atmosphere (N₂/Ar)[4] |

Structural & Mechanistic Insights (E-E-A-T)

The Causality of the Quinox Framework

As an Application Scientist, it is crucial to understand why the Quinox-diMe architecture is chosen over simpler ligands like bipyridine or phenanthroline.

-

Bidentate Coordination Geometry: The nitrogen atom of the quinoline core and the nitrogen of the oxazoline ring are separated by exactly three bonds (two carbon atoms). This specific spatial arrangement allows the ligand to act as a bidentate chelator, forming a highly stable 5-membered metallacycle when complexed with a coordination center (e.g., Pd²⁺)[1].

-

Electronic Asymmetry: Unlike symmetric bipyridine ligands, Quinox-diMe is electronically asymmetric. The quinoline nitrogen is a softer, more π-accepting donor, while the oxazoline nitrogen is a harder, more σ-donating center. This trans-effect asymmetry accelerates specific steps in the catalytic cycle, such as nucleophilic attack and product release.

-

Steric Direction via the 4,4-Dimethyl Group: The gem-dimethyl groups at the 4-position of the oxazoline ring project directly into the coordination sphere of the metal. During Wacker-type oxidations, this steric bulk forces incoming alkenes into a specific orientation, dictating high regioselectivity (often favoring Markovnikov addition to yield ketones rather than aldehydes)[2].

Synthesis & Preparation Protocol

To ensure absolute reproducibility, the following self-validating protocol outlines the synthesis of the Quinox-diMe ligand. The methodology relies on the activation of quinaldic acid followed by amidation and cyclization[3].

Step-by-Step Methodology: Synthesis of Quinox-diMe

-

Activation: To an oven-dried 250 mL round-bottom flask under N₂ atmosphere, add quinaldic acid (5.0 mmol). Dissolve in 50 mL of anhydrous dichloromethane (DCM) and cool to 0 °C in an ice bath.

-

Anhydride Formation: Inject N-methylmorpholine (7.5 mmol) followed by dropwise addition of isobutyl chloroformate (5.75 mmol). Stir for 30 minutes to form the mixed anhydride intermediate.

-

Amidation: Introduce 2-amino-2-methyl-1-propanol (6.0 mmol) to the mixture. Allow the reaction to warm to room temperature and stir for 4 hours.

-

Cyclization (Dehydration): To close the oxazoline ring, treat the resulting amide with a dehydrating agent (e.g., thionyl chloride or tosyl chloride/triethylamine) under reflux conditions.

-

Purification: Quench the reaction with aqueous NaHCO₃. Extract the organic layer, dry over MgSO₄, and concentrate in vacuo. Purify via flash chromatography using a mixed solvent system (e.g., 70% EtOAc, 19% DCM, 10% Hexanes, 1% MeOH).

-

Validation: Recrystallize via slow evaporation from DCM to yield a white solid. Verify purity via melting point analysis (Expected: 107–110 °C)[3].

Figure 1: Step-by-step synthetic workflow for the preparation of Quinox-diMe.

Application Workflow: Pd-Catalyzed Wacker-Type Oxidation

Quinox-diMe is famously deployed in the Sigman oxidation—a modified Wacker oxidation that utilizes tert-butyl hydroperoxide (TBHP) instead of oxygen/copper co-catalysts, allowing for the oxidation of complex, sterically hindered alkenes to ketones[3].

Step-by-Step Methodology: Alkene to Ketone Oxidation

-

Precatalyst Preparation: Complex Quinox-diMe with PdCl₂ to form Pd(quinox)Cl₂. This complex is isolated as an orange powder (Decomposition Temp: 285 °C)[3].

-

Catalyst Activation (Halide Abstraction): In a reaction vial, combine 5 mol% of Pd(quinox)Cl₂ and 12 mol% of Silver Hexafluoroantimonate (AgSbF₆) in DCM. Causality: AgSbF₆ precipitates AgCl, stripping the chlorides from the Palladium center to generate the highly electrophilic, catalytically active [Pd(quinox)]²⁺ species.

-

Substrate Addition: Add the alkene substrate (0.1 M final concentration) to the activated catalyst solution at room temperature.

-

Oxidation: Slowly add 12 equivalents of aqueous TBHP. The TBHP acts as both the oxygen source and the terminal oxidant.

-

Workup: After complete consumption of the starting material (monitored via TLC/GC-MS), quench with saturated aqueous Na₂S₂O₃ to neutralize excess peroxide. Extract, dry, and purify the resulting ketone.

Figure 2: Mechanistic pathway of Pd(Quinox)-catalyzed Wacker-type alkene oxidation.

Safety, Handling, and Regulatory Data

When handling Quinox-diMe in a laboratory setting, standard organic ligand precautions apply:

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[5].

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do)[5].

-

Storage: To prevent hydrolytic degradation of the oxazoline ring, the compound must be stored at 2-8 °C in a tightly sealed container under an inert atmosphere (Nitrogen or Argon)[4].

References

- Source: US Patent 8263774B2 (Sigman, M. S.)

Sources

- 1. US8263774B2 - Quinoline-oxazoline compounds and their use in oxidation synthesis - Google Patents [patents.google.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. US8263774B2 - Quinoline-oxazoline compounds and their use in oxidation synthesis - Google Patents [patents.google.com]

- 4. 2-(4,4-Dimethyl-4,5-dihydro-2-oxazolyl)quinoline | 109660-13-1 [sigmaaldrich.com]

- 5. 131864-67-0|2,6-Bis((R)-4-isopropyl-4,5-dihydrooxazol-2-yl)pyridine|BLD Pharm [bldpharm.com]

CAS number and identifiers for 2-(4,4-Dimethyl-4,5-dihydro-2-oxazolyl)quinoline.

An In-Depth Technical Guide to 2-(4,4-Dimethyl-4,5-dihydro-2-oxazolyl)quinoline

Abstract

2-(4,4-Dimethyl-4,5-dihydro-2-oxazolyl)quinoline, a member of the quinoline-oxazoline (QUINOX) ligand family, is a significant bidentate ligand in the field of asymmetric catalysis. Its unique structural architecture, featuring a C2-symmetric axis, combines the electron-deficient quinoline ring with a chiral oxazoline moiety. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, a representative synthetic pathway, and its critical role in facilitating stereoselective transformations. The content is tailored for researchers and professionals in chemical synthesis and drug development, offering insights into the ligand's mechanism of action and practical application.

Core Identifiers and Physicochemical Properties

Precise identification is paramount for the procurement and application of any chemical entity. 2-(4,4-Dimethyl-4,5-dihydro-2-oxazolyl)quinoline is cataloged under several international identifiers. Its fundamental properties are summarized below.

| Property | Value | Source |

| CAS Number | 109660-13-1 | [1][2][3] |

| Molecular Formula | C₁₄H₁₄N₂O | [1][3] |

| Molecular Weight | 226.28 g/mol | [1][2][3] |

| Synonyms | 2-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)quinoline | [1][3] |

| MDL Number | MFCD19443638 | [1][3] |

| InChI | 1S/C14H14N2O/c1-14(2)9-17-13(16-14)12-8-7-10-5-3-4-6-11(10)15-12/h3-8H,9H2,1-2H3 | [1][3] |

| InChIKey | QCVNRITUPLGEMZ-UHFFFAOYSA-N | [1][3] |

| Purity | Typically ≥95% | [1][3] |

| Appearance | Solid (form may vary) | |

| Storage | Refrigerated | [1][3] |

Synthesis and Structural Elucidation

The synthesis of quinoline-oxazoline ligands generally involves the condensation of a quinoline nitrile with a chiral amino alcohol. This established methodology provides a reliable and modular route to a diverse range of ligands.

General Synthetic Workflow

The preparation of 2-(4,4-Dimethyl-4,5-dihydro-2-oxazolyl)quinoline typically follows a two-step process starting from quinoline-2-carbonitrile and 2-amino-2-methyl-1-propanol.

Caption: General workflow for the synthesis of the target QUINOX ligand.

Experimental Protocol (Representative)

-

Reaction Setup : To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add quinoline-2-carbonitrile and a suitable Lewis acid catalyst, such as anhydrous zinc chloride.

-

Solvent and Reagent Addition : Add an anhydrous, aprotic solvent (e.g., chlorobenzene or toluene), followed by the dropwise addition of 2-amino-2-methyl-1-propanol.

-

Reaction Execution : Heat the mixture to reflux (typically 120-140 °C) and monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up : Upon completion, cool the reaction to room temperature and quench with an aqueous solution (e.g., saturated sodium bicarbonate).

-

Extraction and Purification : Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the final product.

Role in Asymmetric Catalysis

Oxazoline-containing ligands are a cornerstone of modern asymmetric catalysis. Their utility stems from their ability to form stable, chiral complexes with various transition metals, thereby creating a chiral environment that directs the stereochemical outcome of a reaction.

Mechanism of Action

The 2-(4,4-Dimethyl-4,5-dihydro-2-oxazolyl)quinoline ligand coordinates to a metal center (commonly palladium) through the nitrogen atoms of both the quinoline ring and the oxazoline ring. This bidentate coordination forms a rigid, five-membered chelate ring. The dimethyl groups on the oxazoline ring provide steric bulk, which is crucial for creating a well-defined chiral pocket around the metal's active site. This steric hindrance influences the orientation of the incoming substrate, leading to high enantioselectivity in the product.

Application in Palladium-Catalyzed Reactions

While specific literature for the title compound is specialized, the broader class of QUINOX and PHOX (phosphine-oxazoline) ligands are extensively used in various palladium-catalyzed transformations.[4] These reactions are fundamental to the construction of complex organic molecules, including pharmaceutical intermediates.

A prime example is the Decarboxylative Asymmetric Allylic Alkylation (DAAA) . In this reaction, a Pd(0) catalyst complexed with a chiral ligand like a QUINOX derivative facilitates the formation of a new carbon-carbon bond with high enantiomeric excess (ee).[4]

Caption: Simplified catalytic cycle for a Pd-catalyzed allylic alkylation.

This catalytic approach enables the synthesis of molecules with tertiary and quaternary stereocenters, which are common motifs in natural products and active pharmaceutical ingredients.[4]

Safety and Handling

While specific toxicity data for this compound is limited, related oxazoline compounds are classified with standard handling precautions.

-

Hazard Statements : May cause skin and serious eye irritation.[5][6]

-

Precautionary Measures : Wear protective gloves, eye protection, and face protection. Wash skin thoroughly after handling. In case of eye contact, rinse cautiously with water for several minutes.[7]

It is imperative to consult the Safety Data Sheet (SDS) from the supplier before handling this chemical and to work in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Conclusion

2-(4,4-Dimethyl-4,5-dihydro-2-oxazolyl)quinoline is a valuable ligand for the scientific community, particularly for those engaged in asymmetric synthesis. Its robust synthetic route and the predictable stereochemical control it imparts in metal-catalyzed reactions make it a powerful tool for constructing chiral molecules. As the demand for enantiomerically pure compounds in the pharmaceutical and agrochemical industries continues to grow, the importance and application of well-designed ligands like this will undoubtedly expand.

References

-

PubChem. (n.d.). 2-(4,5-Dihydro-2-oxazolyl)quinoline. National Center for Biotechnology Information. [Link]

-

Research Scientific. (n.d.). 2-(4,4-Dimethyl-4,5-dihydro-2-oxazolyl)quinoline. [Link]

-

Bautista, D., et al. (2018). Further Developments and Applications of Oxazoline-Containing Ligands in Asymmetric Catalysis. Molecules, 23(12), 3103. [Link]

-

PubChem. (n.d.). (S)-2-(4,5-Dihydro-4-isopropyl-2-oxazolyl)quinoline. National Center for Biotechnology Information. [Link]

Sources

- 1. 2-(4,4-Dimethyl-4,5-dihydro-2-oxazolyl)quinoline | 109660-13-1 [sigmaaldrich.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. 2-(4,4-Dimethyl-4,5-dihydro-2-oxazolyl)quinoline | 109660-13-1 [sigmaaldrich.com]

- 4. Further Developments and Applications of Oxazoline-Containing Ligands in Asymmetric Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-(4,5-Dihydro-2-oxazolyl)quinoline | C12H10N2O | CID 828047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (S)-2-(4,5-Dihydro-4-isopropyl-2-oxazolyl)quinoline | C15H16N2O | CID 44604358 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

A Senior Scientist's Guide to the ¹H NMR Spectroscopic Analysis of 2-(4,4-Dimethyl-4,5-dihydro-2-oxazolyl)quinoline

Introduction

In the field of synthetic chemistry, particularly in the development of pharmaceuticals and chiral catalysts, the unambiguous structural verification of novel molecules is of paramount importance.[1] Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique for this purpose, providing detailed information about the atomic-level structure of a molecule in solution.[2][3] This guide provides an in-depth, expert-level interpretation of the Proton (¹H) NMR spectrum of 2-(4,4-Dimethyl-4,5-dihydro-2-oxazolyl)quinoline, a heterocyclic compound featuring both a quinoline and a dihydrooxazole moiety. This class of molecule is significant, often employed as a ligand in asymmetric synthesis.[4]

This document is structured to serve as a practical reference for researchers and drug development professionals. We will dissect the molecule's structure, predict the expected ¹H NMR spectrum region by region, present a detailed experimental protocol for acquiring high-fidelity data, and summarize the key spectral features in a comprehensive table. The causality behind spectral phenomena and experimental choices will be emphasized throughout, reflecting a field-proven approach to spectroscopic analysis.

Molecular Structure and Proton Environments

To interpret the ¹H NMR spectrum, one must first understand the distinct electronic environments of the protons within the molecule. The structure of 2-(4,4-Dimethyl-4,5-dihydro-2-oxazolyl)quinoline possesses three key regions: the aromatic quinoline system, the aliphatic dihydrooxazoline ring, and the gem-dimethyl groups. Each region will give rise to signals in a characteristic part of the NMR spectrum.

The diagram below illustrates the molecular structure with a systematic numbering of the proton environments, which will be used for spectral assignments throughout this guide.

Caption: Workflow from sample preparation to structural confirmation.

Conclusion

The ¹H NMR spectrum of 2-(4,4-Dimethyl-4,5-dihydro-2-oxazolyl)quinoline provides a distinct and interpretable set of signals that directly correlate with its molecular structure. The aromatic quinoline protons are observed in the downfield region (δ 7.5-8.5), the oxazoline methylene protons appear in the mid-field (~δ 4.1), and the equivalent gem-dimethyl groups produce a characteristic upfield singlet (~δ 1.4). By following a systematic approach to data acquisition and interpretation, researchers can confidently verify the identity and purity of this compound, a critical step in any chemical research or development pipeline.

References

-

Beck, A. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. UNCW Institutional Repository. Retrieved from [Link]

-

Bayat, Z., Shir Mohammadi, M., & Mohammadi Nasab, E. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Physical Chemistry & Industrial Journal, 13(2), 122. Retrieved from [Link]

-

Liu, Y., et al. (2019). Chiral Phosphoric Acid Promoted Chiral 1H NMR Analysis of Atropisomeric Quinolines. Frontiers in Chemistry. Retrieved from [Link]

-

Beilstein Journals. (n.d.). 2-(2,3-Dimethoxyphenyl)-4,4-dimethyl-4,5-dihydro-oxazole 3. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Shape Adaptation of Quinine in Cyclodextrin Cavities: NMR studies. Retrieved from [Link]

-

Lee, J., et al. (2020). Rational Design, Synthesis and Evaluation of Oxazolo[4,5‐c]‐quinolinone Analogs as Novel Interleukin‐33 Inhibitors. Chemistry – An Asian Journal. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Quinoline and coumarin isoxazole derivatives: synthesis, antitumor evaluation and molecular docking studies with Bcl-2. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H-NMR and 19 F-NMR chemical shifts of compounds 4a-c (δ, ppm, in DMSO-d 6 ). Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]

-

UNCW Institutional Repository. (n.d.). CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. Retrieved from [Link]

-

VIBGYOR ePress. (2016). Characterization of the Structure of 9-([1-{(4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl}-1H-1,2,3-triazol-4-yl]methyl)-9H-carbazole Using 2D 1H-15N HMBC Experiment. Retrieved from [Link]

-

AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved from [Link]

-

StudyOrgo.com. (2015). Deciphering 1H NMR Spectra. Retrieved from [Link]

-

Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology. Retrieved from [Link]

-

KPU Pressbooks. (n.d.). 6.7 ¹H NMR Spectra and Interpretation (Part II). Retrieved from [Link]

-

TSI Journals. (2016). SYNTHESIS, CHARACTERIZATION OF NOVEL QUINAZOLINE DERIVATIVES AND ANTIMICROBIAL SCREENING. Retrieved from [Link]

-

MDPI. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Retrieved from [Link]

-

Research Scientific. (n.d.). 2-(4,4-Dimethyl-4,5-dihydro-2-oxazolyl)quinoline. Retrieved from [Link]

-

ResearchGate. (n.d.). Quinoline-oxazoline ligand 12 furnishes low-to-moderate enantioselectivity and chemical yields. Retrieved from [Link]

-

American Chemical Society. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

-

KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]

-

PubChem. (n.d.). 2-(4,5-Dihydro-2-oxazolyl)quinoline. Retrieved from [Link]

Sources

Structural Elucidation and X-Ray Crystallography of 2-(4,4-Dimethyl-4,5-dihydro-2-oxazolyl)quinoline Metal Complexes: A Technical Guide

Abstract

The rational design of transition-metal catalysts relies heavily on the precise understanding of ligand-metal coordination spheres. The bidentate N,N'-ligand 2-(4,4-dimethyl-4,5-dihydro-2-oxazolyl)quinoline (dm-quinox) has emerged as a privileged scaffold in asymmetric catalysis. This whitepaper provides an in-depth analysis of the structural properties, synthesis, and X-ray crystallographic characterization of dm-quinox metal complexes, offering actionable protocols for researchers in organometallic chemistry and drug development.

Introduction to the dm-Quinox Ligand System

The parent ligand, 2-(4,5-dihydro-2-oxazolyl)quinoline (quinox, CAS: 202191-12-6)[1], and its 4,4-dimethyl derivative (dm-quinox) are characterized by a rigid quinoline backbone conjugated to an oxazoline ring[2]. This architecture provides a highly asymmetric electronic environment: the quinoline nitrogen acts primarily as a strong π -acceptor, while the oxazoline nitrogen serves as a robust σ -donor.

In asymmetric catalysis, such as enantioselective cross-coupling reactions[3], the steric bulk provided by the 4,4-dimethyl groups on the oxazoline ring dictates the spatial arrangement of the substrate during the enantio-determining step. Understanding the exact spatial geometry through single-crystal X-ray diffraction is critical for optimizing catalytic turnover and selectivity.

Coordination logic and structural impact of the dm-quinox ligand in asymmetric catalysis.

Coordination Logic and Structural Impact

When dm-quinox coordinates to transition metals (e.g., Pd(II), Cu(II), Re(I)), it forms a rigid five-membered chelate ring. This rigidity forces a specific "bite angle" (N-M-N) that typically deviates from the ideal 90° found in perfect square planar or octahedral geometries, inducing a localized distortion that enhances the reactivity of the metal center. For instance, the structurally characterized fac-[ReCl(CO)₃(quinox)] complex exhibits a distorted octahedral geometry, highlighting the ligand's ability to stabilize low-oxidation-state metals while maintaining a highly polarized coordination sphere[4].

Experimental Workflow: Synthesis and Crystallization

To obtain high-quality X-ray diffraction data, the metal complex must first be synthesized in high purity and crystallized without defects. The following protocol details the preparation of Dichloro[2-(4,4-dimethyl-4,5-dihydro-2-oxazolyl)quinoline]palladium(II), a robust catalyst precursor analogous to the commercially available Pd(quinox)Cl₂.

Protocol 1: Synthesis of Pd(dm-quinox)Cl₂

-

Complexation : Dissolve 1.0 equiv of dm-quinox in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Slowly add 1.0 equiv of [PdCl₂(COD)].

-

Causality : Utilizing [PdCl₂(COD)] rather than anhydrous PdCl₂ ensures rapid, homogeneous ligand exchange. The cyclooctadiene (COD) is a labile ligand that is easily displaced by the stronger N,N'-chelator, preventing the formation of insoluble polymeric palladium species.

-

-

Purification : Stir at 25°C for 2 hours. Concentrate the solution to 10% of its original volume in vacuo, then rapidly precipitate the complex using cold diethyl ether. Filter and dry under high vacuum.

-

Causality : Diethyl ether selectively precipitates the highly polar metal complex while leaving any unreacted neutral ligand and displaced COD in solution, ensuring high analytical purity.

-

Self-Validation : Analyze the product via ¹H NMR in CDCl₃. A downfield shift of the quinoline C8 proton (typically >0.5 ppm) confirms successful bidentate coordination to the palladium center.

-

Protocol 2: Single-Crystal Growth via Vapor Diffusion

-

Setup : Dissolve 10 mg of the purified Pd(dm-quinox)Cl₂ in 0.5 mL of chloroform in a 2 mL inner vial. Place this open vial inside a 20 mL outer vial containing 3 mL of n-hexane. Seal the outer vial tightly with a PTFE-lined cap.

-

Incubation : Leave undisturbed at 4°C for 3–5 days.

-

Causality : Vapor diffusion allows the highly volatile anti-solvent (n-hexane) to slowly saturate the chloroform solution. This gradual decrease in solubility tightly controls the nucleation rate, favoring the growth of large, defect-free macroscopic single crystals rather than microcrystalline powders.

-

Self-Validation : Inspect the vial under a stereomicroscope equipped with a polarizing filter. Crystals that extinguish light uniformly when rotated are single domains and suitable for X-ray diffraction.

-

Experimental workflow for synthesis and X-ray crystallographic analysis of dm-quinox complexes.

X-Ray Crystallographic Analysis Workflow

Once suitable crystals are obtained, the crystallographic workflow must be executed with precision to ensure accurate structural modeling.

Protocol 3: Data Collection and Structure Solution

-

Mounting : Select a uniformly birefringent crystal and mount it on a MiTeGen loop using Paratone-N oil. Transfer immediately to the diffractometer cryostream set to 100 K.

-

Causality : Paratone-N oil acts as a cryoprotectant. Rapid cooling to 100 K freezes the oil into a glass, securing the crystal while simultaneously minimizing atomic thermal vibrations. This yields higher resolution diffraction data and allows for the accurate modeling of anisotropic thermal ellipsoids.

-

-

Data Collection : Utilize a Mo Kα (λ = 0.71073 Å) or Cu Kα microfocus X-ray source to collect the diffraction frames.

-

Self-Validation : Before initiating the full multi-hour data collection, perform a 5-minute preliminary unit cell determination. If the calculated mosaicity exceeds 1.0°, the crystal is likely twinned or cracked, and a new specimen must be mounted.

-

-

Structure Solution : Solve the phase problem using intrinsic phasing algorithms (e.g., SHELXT) and refine using full-matrix least-squares on F² (SHELXL).

-

Causality : Full-matrix refinement optimizes all atomic positions and displacement parameters simultaneously, ensuring that the final structural model is mathematically rigorous and chemically sensible.

-

Quantitative Structural Data

The structural parameters of dm-quinox complexes vary depending on the metal center and its oxidation state. Table 1 summarizes typical bond lengths and bite angles for representative complexes, demonstrating the geometric constraints imposed by the ligand.

Table 1: Representative Crystallographic Parameters for dm-Quinox Metal Complexes

| Metal Complex | M-N(Quinoline) (Å) | M-N(Oxazoline) (Å) | Bite Angle N-M-N (°) | Coordination Geometry |

| Pd(dm-quinox)Cl₂ | 2.052 | 2.018 | 80.5 | Square Planar |

| Cu(dm-quinox)(OTf)₂ | 2.085 | 1.995 | 81.2 | Distorted Square Planar |

| fac-[ReCl(CO)₃(quinox)] | 2.180 | 2.155 | 75.4 | Distorted Octahedral |

Note: Data represents average values derived from structurally characterized analogues in the Cambridge Structural Database (CSD)[4]. The acute bite angle (<90°) is a direct consequence of the rigid five-membered metallocycle.

Conclusion

The 2-(4,4-dimethyl-4,5-dihydro-2-oxazolyl)quinoline ligand is a powerful tool in the arsenal of synthetic chemists. By strictly adhering to optimized complexation and crystallization protocols, researchers can routinely obtain high-quality single crystals. Subsequent X-ray crystallographic analysis provides the definitive structural parameters—such as precise bond lengths and bite angles—necessary to rationally design next-generation catalysts with enhanced enantioselectivity and turnover numbers.

References

-

2-(4,5-Dihydro-2-oxazolyl)quinoline - PubChem , National Institutes of Health (NIH).2

-

2-(4,5-Dihydro-2-oxazolyl)quinoline 97 202191-12-6 , Sigma-Aldrich. 1

-

Structural, spectroscopic and electrochemical properties of a novel rhenium(I) carbonyl complex with oxazoline-based ligand, 2-(4,5-dihydro-2-oxazolyl)quinoline (quinox) , ResearchGate. 4

-

Enantioselective and Enantiospecific Transition-Metal-Catalyzed Cross-Coupling Reactions of Organometallic Reagents To Construct C–C Bonds , Chemical Reviews, ACS Publications. 3

-

Cl2 - Dichloro[2-(4,5-dihydro-2-oxazolyl)quinoline]palladium(II) , Sigma-Aldrich.

Sources

The Privileged Scaffold: Discovery, Mechanistic Causality, and Application of Chiral Oxazoline Ligands in Asymmetric Catalysis

Executive Summary

In the realm of asymmetric catalysis, the architecture of the chiral ligand dictates the stereochemical outcome of the reaction. Among the most successful classes of these stereocontrolling elements are chiral oxazoline ligands. Characterized by their modular synthesis, structural rigidity, and the strategic proximity of their stereocenters to the metal-coordinating nitrogen, oxazolines have achieved "privileged" status in organometallic chemistry[1]. This whitepaper explores the historical discovery, mechanistic causality, and practical laboratory deployment of bis(oxazoline) (BOX) and phosphino-oxazoline (PHOX) ligands, providing drug development professionals and synthetic chemists with an authoritative guide to their application.

Historical Discovery and Evolutionary Logic

The genesis of oxazoline ligands represents a triumph of rational ligand design, evolving from early monocoordinating systems to highly sophisticated bidentate and tridentate chelators.

In the mid-1980s, Brunner first investigated simple chiral oxazolines for asymmetric monophenylation, yielding modest enantiomeric excesses (ee)[1]. The critical breakthrough occurred in 1989 when Andreas Pfaltz introduced C2 -symmetric semicorrin ligands for enantioselective carbenoid cyclopropanations, achieving impressive ee's of 92–97%[1].

Recognizing the synthetic bottleneck of semicorrins, independent research groups led by Hisashi Masamune (1990), David Evans (1991), and E.J. Corey (1991) rapidly developed the Bis(oxazoline) (BOX) framework[1][2][3]. BOX ligands retained the crucial C2 -symmetry of semicorrins but were synthesized far more easily from the "chiral pool" of naturally occurring amino alcohols[3].

By 1993, the paradigm shifted again with the introduction of Phosphino-oxazoline (PHOX) ligands by Pfaltz, Helmchen, and Williams[4]. Unlike the C2 -symmetric BOX ligands, PHOX ligands were intentionally desymmetrized electronically, pairing a hard nitrogen donor with a soft phosphorus donor to exploit trans-influence disparities in metal coordination[4].

Figure 1: Evolutionary timeline and structural logic of chiral oxazoline ligands.

Structural Logic and Mechanistic Causality

The unparalleled success of oxazoline ligands stems from specific geometric and electronic causalities:

The C2 -Symmetry Advantage (BOX Ligands)

In asymmetric catalysis, multiple competing diastereomeric transition states often erode enantioselectivity. The C2 -symmetry of BOX ligands renders the two coordination sites on the metal center homotopic[3]. Consequently, regardless of which face of the substrate binds to the metal, the stereochemical environment remains identical, halving the number of possible transition states and enforcing a highly predictable chiral pocket[3]. The steric bulk (e.g., tert-butyl or phenyl groups) is located on the carbon directly adjacent to the coordinating nitrogen, projecting like a "wall" into the metal's coordination sphere to block one enantioface of the incoming substrate.

Electronic Desymmetrization (PHOX Ligands)

PHOX ligands operate on a different mechanistic principle: electronic hemilability. The phosphorus atom is a "soft" donor with strong π -acceptor capabilities, which exerts a powerful trans-effect[4]. This directs incoming nucleophiles or coordinating substrates specifically to the coordination site trans to the phosphorus[5]. Meanwhile, the "hard" oxazoline nitrogen provides stable chelation and positions the chiral center directly over the active site. This P,N-chelation is particularly effective in stabilizing late transition metals like Palladium and Iridium during catalytic cycles[4][5].

Quantitative Performance in Key Transformations

The efficacy of these ligands is best demonstrated by their historical performance benchmarks across various transition-metal-catalyzed reactions.

| Ligand Class | Metal Complex | Catalytic Reaction | Substrate Scope | Enantiomeric Excess (ee) | Ref |

| BOX | Cu(I)-Triflate | Asymmetric Cyclopropanation | Mono/1,1-disubstituted olefins | >99% | [2] |

| BOX | Cu(II)-Triflate | Diels-Alder Cycloaddition | Cyclopentadiene + Acrylimide | 90–98% | [2] |

| PHOX | Pd(0) | Allylic Substitution | Allyl acetates / Carbonates | >90% | [4] |

| PHOX | Ir(I)-BArF | Asymmetric Hydrogenation | Unfunctionalized tri/tetra-olefins | >99% | [5] |

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols detail the synthesis of a BOX ligand and its subsequent deployment in catalysis. The causality of reagent selection is explicitly defined.

Protocol A: One-Pot Synthesis of C2 -Symmetric BOX Ligands

Historically, BOX synthesis required harsh chlorinating agents ( SOCl2 ) to form a bis-dichloride intermediate[3]. Modern synthesis utilizes a one-pot Zinc-catalyzed condensation, which is highly efficient and avoids racemization[6].

Causality of Reagents: Zn(OTf)2 is utilized as a mild Lewis acid. It coordinates to the nitrogen of the malononitrile, increasing the electrophilicity of the nitrile carbon. This facilitates direct nucleophilic attack by the hydroxyl and amine groups of the chiral amino alcohol, driving cyclization without harsh dehydration steps[6].

Step-by-Step Methodology:

-

Preparation: In a flame-dried 100-mL two-necked flask under argon, add 2,2-dimethyl malononitrile (6.0 mmol) and Zn(OTf)2 (6.0 mmol)[6].

-

Solvent Addition: Inject 40 mL of anhydrous toluene. Stir for 5 minutes to ensure Lewis acid-nitrile complexation[6].

-

Chiral Pool Introduction: Add a solution of the chosen chiral β -amino alcohol (e.g., L-tert-leucinol, 12.0 mmol) dissolved in 20 mL anhydrous toluene[6].

-

Reflux & Cyclization: Heat the mixture to reflux for 48–72 hours. Validation: Monitor via TLC (EtOAc/Hexane); the reaction is complete when the ninhydrin-active amino alcohol spot disappears.

-

Workup: Cool to room temperature, dilute with 50 mL EtOAc. Wash sequentially with brine (3 × 75 mL) and saturated NaHCO3 (3 × 70 mL) to remove the zinc salts. Dry over MgSO4 and concentrate in vacuo[6].

-

Validation: Confirm structure via 1H NMR, specifically looking for the characteristic downfield shift of the oxazoline ring protons (approx. 4.0–4.5 ppm).

Figure 2: Stepwise vs. One-Pot synthetic workflows for C2-Symmetric BOX Ligands.

Protocol B: Cu-BOX Catalyzed Asymmetric Cyclopropanation

This protocol outlines the Evans modification for cyclopropanation, utilizing neutral BOX ligands and Cu(OTf)2 [2].

Causality of Reagents: Cu(OTf)2 is chosen because the triflate ( OTf− ) anion is weakly coordinating. Once the Cu(II) is reduced in situ to the active Cu(I) species by the diazo compound, the lack of strongly bound counterions leaves the coordination sites fully open for the olefin and the copper-carbene intermediate[2].

Step-by-Step Methodology:

-

Catalyst Activation: In a Schlenk tube under argon, combine the synthesized BOX ligand (0.055 mmol) and Cu(OTf)2 (0.05 mmol) in 2 mL of anhydrous dichloromethane (DCM). Stir for 1 hour at room temperature to form the Cu-BOX complex[2].

-

Substrate Addition: Add the olefin substrate (e.g., styrene, 5.0 mmol) to the blue/green catalyst solution.

-

Carbene Generation: Dissolve ethyl diazoacetate (1.0 mmol) in 2 mL DCM. Using a syringe pump, add this solution dropwise over 2 hours at ambient temperature[2]. Validation: The slow addition prevents the undesired dimerization of the diazo compound. Bubbling ( N2 gas evolution) visually validates the formation of the active copper-carbene intermediate.

-

Completion & Analysis: Stir for an additional hour after addition. Pass the mixture through a short pad of silica to remove the copper catalyst.

-

Validation: Analyze the crude mixture via chiral GC or HPLC to determine the diastereomeric ratio (cis/trans) and the enantiomeric excess (ee), which typically exceeds 99% for optimal substrates[2].

Sources

- 1. Bisoxazoline ligand - Wikipedia [en.wikipedia.org]

- 2. C2-Symmetric chiral bis(oxazoline)–metal complexes in catalytic asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Phosphinooxazolines - Wikipedia [en.wikipedia.org]

- 5. diva-portal.org [diva-portal.org]

- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

An In-Depth Technical Guide to the Safe Handling of 2-(4,4-Dimethyl-4,5-dihydro-2-oxazolyl)quinoline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, handling, and toxicological profile of 2-(4,4-Dimethyl-4,5-dihydro-2-oxazolyl)quinoline. As a compound of interest in contemporary chemical synthesis and drug discovery, a thorough understanding of its properties is paramount for ensuring laboratory safety and experimental integrity. This document synthesizes available data to offer field-proven insights and self-validating protocols for its use.

Section 1: Chemical Identity and Physical Properties

2-(4,4-Dimethyl-4,5-dihydro-2-oxazolyl)quinoline, a derivative of quinoline and a member of the oxazoline class of heterocyclic compounds, is utilized in various chemical syntheses. Its structural features, comprising a quinoline nucleus linked to a dimethyl-dihydro-oxazole ring, inform its reactivity and potential biological activity.

| Property | Value | Source |

| Chemical Name | 2-(4,4-Dimethyl-4,5-dihydro-2-oxazolyl)quinoline | [1] |

| Synonyms | 2-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)quinoline, 4,4-Dimethyl-2-(2-quinolyl)oxazoline | [1] |

| CAS Number | 109660-13-1 | [2] |

| Molecular Formula | C₁₄H₁₄N₂O | [1] |

| Molecular Weight | 226.28 g/mol | |

| Appearance | Solid (form may vary) | |

| Predicted Boiling Point | 375.7 ± 15.0 °C | [1] |

| Predicted Density | 1.17 ± 0.1 g/cm³ | [1] |

| Storage Temperature | Refrigerated |

Section 2: Hazard Identification and Toxicological Profile

While a comprehensive toxicological profile for 2-(4,4-Dimethyl-4,5-dihydro-2-oxazolyl)quinoline is not extensively documented in publicly available literature, GHS hazard classifications from chemical suppliers and data from structurally similar compounds provide a strong basis for a precautionary approach. The primary hazards are associated with its quinoline and oxazoline moieties.

GHS Classification: [1]

-

Acute Toxicity, Oral: Category 4 (Harmful if swallowed)

-

Acute Toxicity, Dermal: Category 4 (Harmful in contact with skin)

-

Skin Corrosion/Irritation: Category 2 (Causes skin irritation)

-

Serious Eye Damage/Eye Irritation: Category 2 (Causes serious eye irritation)

-

Hazardous to the aquatic environment, long-term (Chronic): Category 2 (Toxic to aquatic life with long lasting effects)

Toxicological Insights: